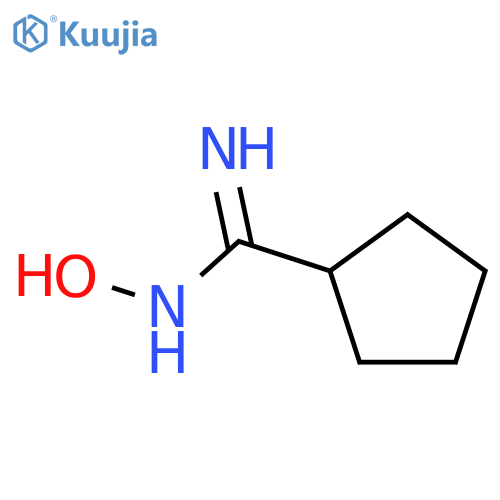

Cas no 99623-12-8 ((Z)-N'-hydroxycyclopent-1-carboximidamide)

(Z)-N'-hydroxycyclopent-1-carboximidamide 化学的及び物理的性質

名前と識別子

-

- N-HYDROXYCYCLOPENTANECARBOXIMIDAMIDE

- Cyclopentanecarboximidamide, N-hydroxy- (9CI)

- N-hydroxycyclopentanecarboxamidine

- cyclopentanecarboxamidoxime

- N-Hydroxy-cyclopentanecarboxamidine

- (Z)-N'-hydroxycyclopent-1-carboximidamide

- STL559035

- KS-7408

- SCHEMBL1277640

- 99623-12-8

- AKOS000152723

- N-hydroxycyclopentanecarboximidamide, AldrichCPR

- F2185-0202

- N'-hydroxycyclopentanecarboximidamide

- (Z)-N'-hydroxycyclopentanecarboximidamide

- EN300-40814

- 1942923-13-8

- Z285132798

- BBL036570

- CS-0368544

- MFCD03426265

- H16831

-

- MDL: MFCD03426265

- インチ: InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8)

- InChIKey: FJABAFACLDVRTR-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)C(=NO)N

計算された属性

- せいみつぶんしりょう: 128.09500

- どういたいしつりょう: 128.094963011g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 116

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 密度みつど: 1.29

- ふってん: 277.2°C at 760 mmHg

- フラッシュポイント: 121.5°C

- 屈折率: 1.59

- PSA: 56.11000

- LogP: 1.62330

(Z)-N'-hydroxycyclopent-1-carboximidamide セキュリティ情報

(Z)-N'-hydroxycyclopent-1-carboximidamide 税関データ

- 税関コード:2925290090

- 税関データ:

中国税関コード:

2925290090概要:

2925290090他のイミン及びその誘導体及びその塩。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925290090その他のイミン及びその誘導体、その塩。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

(Z)-N'-hydroxycyclopent-1-carboximidamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A963038-100mg |

(Z)-N'-hydroxycyclopent-1-carboximidamide |

99623-12-8 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | A963038-500mg |

(Z)-N'-hydroxycyclopent-1-carboximidamide |

99623-12-8 | 500mg |

$ 365.00 | 2022-06-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-355926-1g |

N'-hydroxycyclopentanecarboximidamide, |

99623-12-8 | 1g |

¥2670.00 | 2023-09-05 | ||

| Ambeed | A296261-1g |

N-hydroxycyclopentanecarboximidamide |

99623-12-8 | 95% | 1g |

$616.0 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439214-1g |

N-Hydroxycyclopentanecarboximidamide |

99623-12-8 | 95% | 1g |

¥3871.00 | 2024-04-23 | |

| abcr | AB470466-1g |

N-Hydroxycyclopentanecarboxamidine, 95%; . |

99623-12-8 | 95% | 1g |

€311.30 | 2025-02-18 | |

| abcr | AB470466-1 g |

N-Hydroxycyclopentanecarboxamidine, 95%; . |

99623-12-8 | 95% | 1g |

€311.30 | 2023-07-18 | |

| abcr | AB470466-10 g |

N-Hydroxycyclopentanecarboxamidine, 95%; . |

99623-12-8 | 95% | 10g |

€1,626.80 | 2023-07-18 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-355926-1 g |

N'-hydroxycyclopentanecarboximidamide, |

99623-12-8 | 1g |

¥2,670.00 | 2023-07-11 | ||

| abcr | AB470466-5g |

N-Hydroxycyclopentanecarboxamidine, 95%; . |

99623-12-8 | 95% | 5g |

€930.60 | 2025-02-18 |

(Z)-N'-hydroxycyclopent-1-carboximidamide 関連文献

-

1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

-

3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921

-

Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656

-

Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

(Z)-N'-hydroxycyclopent-1-carboximidamideに関する追加情報

Introduction to (Z)-N'-hydroxycyclopent-1-carboximidamide (CAS No. 99623-12-8)

Compound (Z)-N'-hydroxycyclopent-1-carboximidamide, identified by its Chemical Abstracts Service registry number CAS No. 99623-12-8, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the class of imidamides, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development.

The structure of (Z)-N'-hydroxycyclopent-1-carboximidamide features a cyclopentane ring substituted with a carboximidamide functional group. The (Z) configuration indicates the spatial arrangement of the substituents around the double bond, which is a critical factor in determining its pharmacological properties. This specific configuration often enhances the binding affinity and selectivity of the compound towards biological targets.

In recent years, there has been growing interest in imidamide derivatives due to their role as intermediates in the synthesis of various therapeutic agents. The hydroxyl group in (Z)-N'-hydroxycyclopent-1-carboximidamide makes it a versatile precursor for further functionalization, enabling the development of novel compounds with tailored biological activities.

One of the most compelling aspects of (Z)-N'-hydroxycyclopent-1-carboximidamide is its potential as a pharmacophore in medicinal chemistry. The cyclopentane ring provides a rigid scaffold that can interact favorably with biological targets, while the carboximidamide moiety offers multiple sites for chemical modification. These features make it an attractive candidate for designing drugs targeting various diseases, including inflammatory disorders and infectious diseases.

Recent studies have highlighted the importance of imidamides in drug discovery. For instance, researchers have demonstrated that certain imidamide derivatives exhibit potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory cascade. The hydroxyl group in (Z)-N'-hydroxycyclopent-1-carboximidamide is particularly noteworthy, as it can be exploited to develop prodrugs or analogs with improved pharmacokinetic profiles.

The synthesis of (Z)-N'-hydroxycyclopent-1-carboximidamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantioselectivity. These synthetic strategies are crucial for producing sufficient quantities of the compound for both research and potential clinical applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of (Z)-N'-hydroxycyclopent-1-carboximidamide to its target proteins. These studies have revealed that the compound interacts with key residues through hydrogen bonding and hydrophobic interactions, providing insights into its mechanism of action. Such information is invaluable for optimizing the compound's potency and selectivity.

The pharmaceutical industry has shown considerable interest in developing new drugs based on imidamide scaffolds. Several clinical trials are currently underway evaluating the efficacy and safety of imidamide derivatives in treating various conditions. The success of these trials could pave the way for (Z)-N'-hydroxycyclopent-1-carboximidamide to be used as a lead compound or intermediate in future drug development efforts.

In conclusion, (Z)-N'-hydroxycyclopent-1-carboximidamide (CAS No. 99623-12-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery and development of novel therapeutic agents.

99623-12-8 ((Z)-N'-hydroxycyclopent-1-carboximidamide) 関連製品

- 2098080-36-3(Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate)

- 7752-74-1(5-Iodo-6-methylpyrimidin-4-ol)

- 1592793-81-1(1-5-(trifluoromethyl)pyridin-2-ylprop-2-en-1-one)

- 1093396-57-6(1-tert-butoxycarbonyl-4-isopropyl-piperidine-4-carboxylic acid)

- 2229375-85-1(4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)

- 203302-97-0(3-(Trifluoromethoxy)phenylacetic acid)

- 2227772-41-8(rac-tert-butyl 2-(1R,2R)-2-aminocyclooctylacetate)

- 901240-67-3(2-{2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(2-methoxyethyl)acetamide)

- 2171981-53-4(3-{N-benzyl-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}propanoic acid)

- 923152-45-8(8-{3-(3-chlorophenyl)aminopropyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)